
HIF-2alpha-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIF-2alpha-IN-2 is a transcription factor involved in the induction of genes regulated by oxygen . It contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels . It plays an important role in tumor progression and metastasis .
Molecular Structure Analysis
The molecular structure of HIF-2alpha-IN-2 is characterized by a chemical formula of C16H8F5NO4S with an exact mass of 405.01 and a molecular weight of 405.300 . HIF-2alpha contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels .
Wissenschaftliche Forschungsanwendungen
- Scientists use anti-HIF-2α antibodies for various applications, including immunohistochemistry. These antibodies help detect HIF-2α expression in human, mouse, rat, hamster, and fish samples .
- HIF-1α and HIF-2α play distinct roles in cancer. Balancing their dynamics optimizes the HIF pathway for tumor progression. Researchers explore how cancer cells fine-tune HIF-α subunits to promote survival and growth .
Immunohistochemistry and Target Detection
Understanding HIF-α Dynamics in Tumor Progression
Wirkmechanismus
Target of Action
HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .
Mode of Action
HIF-2alpha-IN-2 acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .
Biochemical Pathways
HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by HIF-2alpha-IN-2 disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .
Pharmacokinetics
It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to hif-2alpha-in-2, has a superior pharmacokinetic profile compared to its predecessor . This suggests that HIF-2alpha-IN-2 may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.
Result of Action
The inhibition of HIF2α by HIF-2alpha-IN-2 leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, HIF-2alpha-IN-2 has been shown to reduce HIF-2α levels and suppress cell growth .
Action Environment
The action of HIF-2alpha-IN-2 is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of HIF-2alpha-IN-2 in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment
Zukünftige Richtungen
The full potential, and limitations, of HIF-2alpha-IN-2 inhibition in the clinic are just starting to be explored . The high efficacy of belzutifan observed in tumors with genetically driven hypoxia caused by VHL mutations suggests that a focus on other mutations that similarly lead to HIF-2alpha stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle (SDHA/B/C/D, FH, MDH2, IDH2), HIF hydroxylases (EGLN/PHDs), and the HIF-2alpha-encoding gene, EPAS1, are warranted .
Eigenschaften
IUPAC Name |
3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHLUQQEKIJSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HIF-2alpha-IN-2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

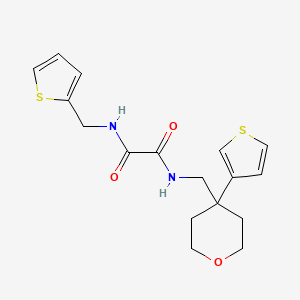
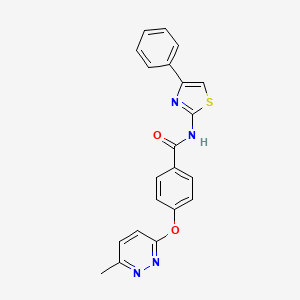
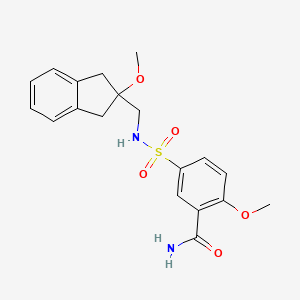

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
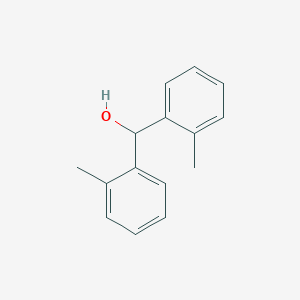
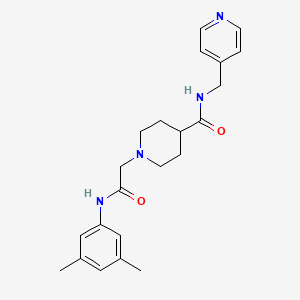
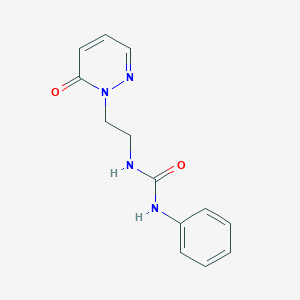
![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
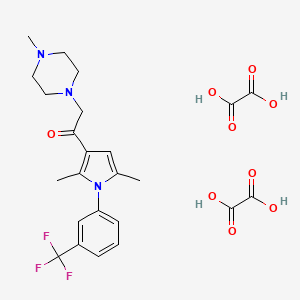
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
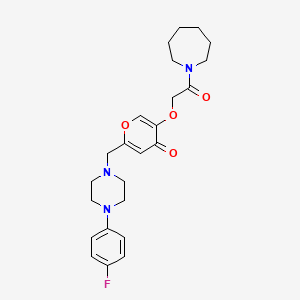
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)